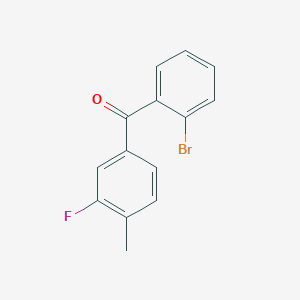

2-Bromo-3'-fluoro-4'-methylbenzophenone

Beschreibung

Significance of Halogenated and Alkylated Benzophenone (B1666685) Scaffolds in Modern Synthetic Chemistry

The strategic placement of halogen atoms (fluorine, chlorine, bromine, iodine) and alkyl groups onto the benzophenone framework profoundly influences the molecule's physicochemical properties and reactivity. This process of substitution is a cornerstone of modern synthetic chemistry, allowing for the fine-tuning of molecules for specific applications. nih.gov

Halogenation is a powerful tool used to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. For instance, introducing a fluorine atom, one of the most common modifications in medicinal chemistry, can alter the acidity of nearby protons, block metabolic pathways, and enhance binding affinity to biological targets. nih.gov The presence of heavier halogens like bromine can introduce specific reactivity, making the compound a valuable intermediate for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to build more complex molecular architectures. These reactions are fundamental in the synthesis of pharmaceuticals and advanced materials.

Alkylation , the addition of alkyl groups (such as a methyl group), also plays a crucial role. Alkyl groups can increase the steric bulk of a molecule, influencing its conformation and interaction with other molecules. They can also impact solubility and lipophilicity, which are critical parameters for drug design and material science. The combination of both halogen and alkyl substituents on a benzophenone scaffold creates a multifunctional platform, offering chemists a wide range of possibilities for creating novel compounds with tailored properties.

Research Landscape of Benzophenone Derivatives: A Contextual Overview

The research landscape for benzophenone derivatives is broad and multifaceted, spanning medicinal chemistry, materials science, and environmental science.

In medicinal chemistry , the benzophenone scaffold is recognized for its presence in molecules exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govrsc.orgnih.gov Researchers continuously synthesize and screen new derivatives to discover more potent and selective therapeutic agents. For example, specific substitutions on the phenyl rings have been shown to be critical for activity against various disease targets. nih.gov

In materials science , benzophenone derivatives are integral to the development of advanced materials. Their unique photochemical properties are harnessed in applications such as photoinitiators for polymerization and as core components in organic light-emitting diodes (OLEDs). mdpi.compreprints.org In OLEDs, the benzophenone unit can act as a stable acceptor block in thermally activated delayed fluorescent (TADF) emitters, which are crucial for developing highly efficient, metal-free lighting and display technologies. mdpi.compreprints.org

The widespread use of benzophenones, particularly as UV filters in sunscreens and personal care products, has also led to significant research in environmental science . Studies focus on their occurrence, fate, and potential impact in aquatic and terrestrial ecosystems, highlighting the importance of understanding the complete lifecycle of these chemical compounds. mdpi.comnih.gov

Eigenschaften

IUPAC Name |

(2-bromophenyl)-(3-fluoro-4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO/c1-9-6-7-10(8-13(9)16)14(17)11-4-2-3-5-12(11)15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZCVYUDVSQWCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001231725 | |

| Record name | (2-Bromophenyl)(3-fluoro-4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001231725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951886-24-1 | |

| Record name | (2-Bromophenyl)(3-fluoro-4-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromophenyl)(3-fluoro-4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001231725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Compound in Focus: 2 Bromo 3 Fluoro 4 Methylbenzophenone

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target benzophenone (B1666685) hinges on the efficient preparation of its two key aromatic precursors: a 2-bromo-substituted aromatic ring and a 3-fluoro-4-methylbenzoyl moiety.

Synthesis of Halogenated and Alkylated Aromatic Precursors

The synthesis of the requisite precursors often begins with commercially available substituted toluenes or benzoic acids. For the 2-bromo portion, one potential starting material is toluene (B28343), which can be brominated under electrophilic aromatic substitution conditions. For the 3-fluoro-4-methylbenzoyl portion, 3-fluoro-4-methyltoluene is a logical starting point.

The synthesis of these precursors can be achieved through multi-step sequences involving nitration, reduction, diazotization, and halogenation reactions. For instance, the preparation of 2-bromo-3-fluorobenzoic acid has been documented starting from m-fluorobenzotrifluoride, which undergoes nitration, bromination, reduction, deamination, separation, and hydrolysis to yield the final product. wipo.int Similarly, the synthesis of 2-bromo-4-fluorobenzaldehyde (B1271550) has been achieved by the bromination of 4-fluorobenzaldehyde (B137897) in an acidic solution. google.com

A plausible route to one of the key precursors, 2-bromotoluene, involves the direct bromination of toluene using a bromine source and a Lewis acid catalyst, such as FeBr₃. libretexts.org This reaction, however, can lead to a mixture of ortho and para isomers, necessitating purification.

For the other precursor, 3-fluoro-4-methylbenzoic acid, a potential synthetic route starts with 3-fluoro-4-methylbenzonitrile. This can be prepared via various methods, including the condensation of a suitable precursor with a cyanide source. google.com Subsequent hydrolysis of the nitrile furnishes the desired carboxylic acid.

Introduction of the Benzoyl Moiety

The benzoyl moiety is typically introduced in the final stages of the synthesis through a Friedel-Crafts acylation reaction. This involves the reaction of an acyl chloride with an aromatic substrate in the presence of a Lewis acid catalyst. masterorganicchemistry.com In the context of synthesizing this compound, the key acylating agent is 3-fluoro-4-methylbenzoyl chloride.

This acyl chloride can be prepared from the corresponding 3-fluoro-4-methylbenzoic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically carried out in an inert solvent.

Friedel-Crafts Acylation Approaches for Benzophenone Formation

The cornerstone of benzophenone synthesis is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction that forms a new carbon-carbon bond between an aromatic ring and an acyl group. sigmaaldrich.com

Optimization of Reaction Conditions and Catalyst Selection

The choice of catalyst and reaction conditions is paramount for a successful Friedel-Crafts acylation. Aluminum chloride (AlCl₃) is the most common Lewis acid catalyst employed for this transformation. sigmaaldrich.com However, other catalysts such as ferric chloride (FeCl₃) can also be effective. The reaction is typically carried out in a non-polar, aprotic solvent like dichloromethane (B109758) or carbon disulfide.

The temperature of the reaction can significantly influence the outcome. While some Friedel-Crafts acylations proceed at room temperature, others may require heating to drive the reaction to completion. The stoichiometry of the catalyst is also a critical factor; often, more than one equivalent of the Lewis acid is required as it complexes with both the acyl chloride and the resulting ketone product.

A general procedure for the Friedel-Crafts acylation to form a substituted benzophenone would involve the slow addition of the acyl chloride to a mixture of the aromatic substrate and the Lewis acid catalyst in a suitable solvent at a controlled temperature. The reaction is then typically quenched by the addition of a dilute acid.

Regioselectivity and Yield Enhancement in Friedel-Crafts Acylations

The regioselectivity of the Friedel-Crafts acylation is governed by the directing effects of the substituents on the aromatic ring. In the synthesis of this compound, the acylation would likely involve the reaction of 3-fluoro-4-methylbenzoyl chloride with bromobenzene. The bromine atom is an ortho-, para-directing deactivator. Therefore, the acylation is expected to occur primarily at the para position to the bromine atom, yielding 4-bromo-3'-fluoro-4'-methylbenzophenone, with a smaller amount of the ortho isomer. To obtain the desired 2-bromo isomer, one would need to start with a substrate where the 2-position is activated or the other positions are blocked.

Alternatively, a more regioselective approach would be to perform the Friedel-Crafts acylation on a substrate that already contains the 2-bromo substituent, such as 1,3-dibromobenzene, and then selectively functionalize the second bromine atom in a subsequent step.

Yields in Friedel-Crafts acylations can be influenced by several factors, including the purity of the reactants and catalyst, the reaction temperature, and the reaction time. An example of a related reaction is the synthesis of 4-ethylbenzophenone (B99735) from ethylbenzene (B125841) and benzoyl chloride, which has reported yields around 60%. oregonstate.edu

| Reactant A | Reactant B | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ethylbenzene | Benzoyl Chloride | AlCl₃ | Dichloromethane | Reflux | 60 | oregonstate.edu |

| Fluorobenzene | o-Phthalimide | AlCl₃ | - | - | >99 | google.com |

Bromination and Fluorination Strategies for Targeted Substitution

The introduction of bromine and fluorine atoms at specific positions on the benzophenone core requires careful consideration of synthetic strategy.

Direct bromination of a pre-formed benzophenone can be challenging due to the deactivating nature of the carbonyl group, which directs incoming electrophiles to the meta position. Therefore, it is often more advantageous to introduce the bromine atom onto one of the precursor rings before the Friedel-Crafts acylation. Electrophilic bromination of an activated aromatic ring using bromine and a Lewis acid is a standard method. khanacademy.org

Fluorine is typically introduced using specialized fluorinating agents or through a Sandmeyer-type reaction on a corresponding aniline. For instance, the synthesis of 2-bromo-3-fluorobenzoic acid involves a multi-step sequence where the fluorine atom is introduced early in the synthesis. wipo.int The synthesis of fluoromethyl ketones has also been explored through halogen-exchange reactions or direct fluorination of a diazo intermediate. nih.gov

Selective Bromination Techniques (e.g., N-Bromosuccinimide mediated reactions)

Selective introduction of a bromine atom onto an aromatic ring is a critical step in the synthesis of the target compound. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose, offering advantages over molecular bromine in terms of handling and selectivity. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The bromination of electron-rich aromatic compounds, such as phenols and anilines, can be effectively achieved using NBS. wikipedia.org For aromatic ketones, the reaction conditions can be tuned to achieve the desired regioselectivity.

The Wohl-Ziegler reaction describes the radical substitution of allylic and benzylic hydrogens using NBS, typically initiated by light or a radical initiator in a non-polar solvent like carbon tetrachloride (CCl₄). wikipedia.org However, for the bromination of the aromatic nucleus itself (electrophilic aromatic substitution), different conditions are required. The reaction of aromatic compounds with NBS can be facilitated in polar solvents like acetonitrile (B52724) or by using acid catalysts. cdnsciencepub.comresearchgate.net For instance, the bromination of activated aromatic substrates can be achieved in high yields using NBS in acetone (B3395972) with HCl catalysis. researchgate.net The choice of solvent and catalyst is crucial for controlling the position of bromination, especially in substrates with multiple possible reaction sites. For example, using dimethylformamide (DMF) as the solvent often leads to high para-selectivity for electron-rich aromatic compounds. wikipedia.org

Table 1: Examples of NBS-Mediated Bromination of Aromatic Ketones

| Starting Material | Reagent & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetophenone | NBS, p-Toluenesulfonic acid, Microwave | α-Bromoacetophenone | High | researchgate.net |

| Cyclic Ketones | NBS, Ammonium Acetate, Et₂O, 25°C | α-Brominated ketones | Good | researchgate.net |

| Activated Arenes | NBS, Acetonitrile | Bromoarenes | Good | cdnsciencepub.com |

| Methoxy-substituted arenes | NBS, Acetonitrile, 0°C | Brominated products | Good | cdnsciencepub.com |

Advanced Fluorination Protocols (e.g., Silyl (B83357) Radical-Mediated Halogen Atom Abstraction with Photosensitization)

Introducing a fluorine atom onto the second aromatic ring requires advanced fluorination techniques. One such innovative method involves the merger of silyl radical-mediated halogen-atom abstraction with photosensitization. princeton.edu This transition-metal-free protocol allows for the fluorination of alkyl bromides. The mechanism involves a radical chain process where a silyl radical selectively abstracts a halogen atom. princeton.edunih.gov While initially demonstrated for alkyl bromides, the principles of radical-mediated halogen-atom transfer are being explored for broader applications. nih.gov The process is initiated by a photosensitizer, such as benzophenone, which, upon excitation, facilitates the generation of the key silyl radical from a silane, like tris(trimethylsilyl)silane (B43935) (TTMSS). princeton.edunih.gov This silyl radical then abstracts a bromine atom from an alkyl bromide, generating an alkyl radical that can be trapped by a fluorine source. princeton.edunih.gov

This method showcases broad functional group tolerance, a significant advantage over many traditional fluorination technologies. princeton.edu The development of analogous methods for the direct fluorination of aryl halides would represent a significant step forward in synthesizing compounds like this compound.

Direct C-H Fluorination and Trifluoromethylation Methods

Direct C-H fluorination has emerged as a powerful strategy, avoiding the need for pre-functionalized starting materials. beilstein-journals.orgbrittonsfu.com Photoredox catalysis has enabled the direct trifluoromethylation of a wide range of arenes and heteroarenes at room temperature using a household light bulb. princeton.edu This method relies on the generation of a trifluoromethyl radical from a suitable precursor, like triflyl chloride, which then adds to the electron-rich position of the aromatic ring. princeton.edu The reaction demonstrates tolerance for various functional groups and can provide access to trifluoromethylated analogues of biologically active molecules. princeton.edu

Similarly, photosensitized direct C-H fluorination offers a complementary approach. beilstein-journals.org These methods often proceed through radical pathways involving a hydrogen atom transfer (HAT) step. beilstein-journals.org The development of these direct functionalization techniques provides a more atom-economical and efficient route to fluorinated and trifluoromethylated aromatic compounds. nju.edu.cn

Table 2: Examples of Direct C-H Functionalization

| Substrate Type | Reagent & Conditions | Functionalization | Key Features | Reference |

|---|---|---|---|---|

| Arenes & Heteroarenes | Triflyl chloride, Ru(bpy)₃Cl₂, Light | Trifluoromethylation | Room temperature, broad scope | princeton.edu |

| Unactivated C-H bonds | N-fluorobenzenesulfonimide (NFSI), Decatungstate anion, Light | Fluorination | Photocatalytic, good functional group tolerance | brittonsfu.com |

| Benzylic C-H bonds | Organophotoredox catalyst | Trifluoromethylthiolation | Metal-free, site-selective | nju.edu.cn |

Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura Coupling)

The construction of the biaryl ketone core of this compound is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. mdpi.comnobelprize.orglibretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org

For the synthesis of the target molecule, one could envision coupling a 2-bromobenzoyl chloride derivative with a (3-fluoro-4-methylphenyl)boronic acid, or a similar strategy. The Suzuki-Miyaura reaction is renowned for its mild reaction conditions and exceptional tolerance of a wide variety of functional groups, making it highly suitable for the synthesis of complex molecules and pharmaceuticals. nobelprize.orgresearchgate.net The catalytic cycle generally involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nobelprize.orglibretexts.org The versatility of this reaction has been demonstrated in the synthesis of numerous benzophenone intermediates for drugs like ketoprofen (B1673614) and bifonazole. mdpi.com

Table 3: Key Features of Suzuki-Miyaura Coupling for Benzophenone Synthesis

| Feature | Description |

|---|---|

| Reactants | Organoboron compound (e.g., arylboronic acid) and an organohalide (e.g., bromobenzoyl chloride). mdpi.com |

| Catalyst | Typically a Palladium(0) complex. nobelprize.org |

| Base | Required for the transmetalation step (e.g., K₂CO₃, K₃PO₄). mdpi.comlibretexts.org |

| Advantages | Mild conditions, high functional group tolerance, commercial availability of reagents. nobelprize.org |

| Applications | Widely used in academia and industry for the synthesis of biaryls, including pharmaceutical intermediates. researchgate.netnih.govsemanticscholar.org |

Alternative Synthetic Routes and Derivatization Pathways

Beyond the methods described, other classical and modern synthetic strategies can be employed to synthesize or derivatize benzophenones.

Friedel-Crafts Acylation: This is a traditional method for forming benzophenones, involving the reaction of an aromatic compound with a benzoyl chloride or benzoic acid in the presence of a Lewis acid catalyst. nih.govbeilstein-archives.org However, this method can suffer from poor regioselectivity, especially with highly substituted aromatic rings. beilstein-archives.org

Grignard Reaction followed by Oxidation: An alternative approach involves the reaction of a Grignard reagent (e.g., (3-fluoro-4-methylphenyl)magnesium bromide) with a benzaldehyde derivative (e.g., 2-bromobenzaldehyde). nih.gov The resulting diaryl carbinol is then oxidized to the corresponding benzophenone using an oxidizing agent like pyridinium (B92312) chlorochromate. google.com This method offers good control over the substitution pattern.

Derivatization of Pre-formed Benzophenones: Starting from a readily available benzophenone, further functionalization can be achieved. For instance, a pre-existing benzophenone could undergo electrophilic bromination or nucleophilic aromatic substitution to introduce the desired substituents. A method for synthesizing fluorinated benzophenones and related structures involves sequential nucleophilic aromatic substitution reactions on a polyfluorinated benzophenone precursor. nih.gov

These alternative routes provide flexibility in the synthetic design, allowing chemists to choose the most efficient pathway based on the availability of starting materials and the desired substitution pattern on the final product. researchgate.netnih.gov

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy for Structural Elucidation

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between its vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups. For 2-Bromo-3'-fluoro-4'-methylbenzophenone, several key vibrational modes are anticipated.

The most characteristic absorption would be the C=O stretching vibration of the benzophenone (B1666685) core, which typically appears as a strong, sharp band in the region of 1650-1670 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the phenyl rings. The electron-withdrawing nature of the bromine and fluorine atoms, as well as the electron-donating methyl group, would influence the bond order and, consequently, the stretching frequency of the carbonyl group.

Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C-H in-plane and out-of-plane bending vibrations would give rise to a series of sharp bands in the fingerprint region (below 1500 cm⁻¹), which are characteristic of the substitution pattern of the aromatic rings. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, generally between 500 and 700 cm⁻¹. The C-F stretching vibration, on the other hand, is expected to produce a strong absorption band in the 1000-1400 cm⁻¹ region. The C-C stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ range.

Expected FT-IR Peak Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| C=O Stretch | 1650 - 1670 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-F Stretch | 1000 - 1400 | Strong |

| C-H In-plane Bend | 1000 - 1300 | Medium |

| C-H Out-of-plane Bend | 700 - 900 | Strong |

| C-Br Stretch | 500 - 700 | Medium to Strong |

Note: This table represents expected values based on typical ranges for the respective functional groups and may vary in the actual experimental spectrum.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the FT-Raman spectrum of this compound, the aromatic C=C stretching vibrations are expected to be prominent. The symmetric vibrations of the substituted benzene (B151609) rings would also give rise to strong Raman signals.

The C=O stretching vibration, while strong in the IR spectrum, would likely be weaker in the Raman spectrum due to the polar nature of the carbonyl bond. Conversely, the C-Br and C-F bonds, being more polarizable, might show observable signals. The methyl group's C-H stretching and bending vibrations would also be active in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals would be expected for the aromatic protons and the methyl protons.

The methyl group (CH₃) protons would appear as a singlet in the upfield region of the spectrum, typically around 2.3-2.5 ppm. The chemical shift of the aromatic protons would be in the downfield region (typically 7.0-8.0 ppm) and would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons and the fluorine atom. The protons on the bromine-substituted ring will be influenced by the anisotropic effect of the bromine atom, while the protons on the fluoro-methyl-substituted ring will show coupling to the fluorine atom (H-F coupling), which can be a valuable diagnostic tool. The integration of the signals would correspond to the number of protons in each environment (e.g., 3H for the methyl group).

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.

The carbonyl carbon (C=O) would be the most downfield signal, typically in the range of 190-200 ppm. The aromatic carbons would appear in the region of 120-140 ppm. The chemical shifts of these carbons would be influenced by the attached substituents. The carbon attached to the bromine (C-Br) would be expected to be in the range of 110-130 ppm, while the carbon attached to the fluorine (C-F) would show a large one-bond carbon-fluorine coupling constant (¹JCF) and would appear as a doublet. The methyl carbon would be the most upfield signal, typically around 20-25 ppm.

Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| C=O | 190 - 200 |

| Aromatic C-H | 120 - 140 |

| Aromatic C-Br | 110 - 130 |

| Aromatic C-F | 155 - 165 (doublet) |

| Aromatic C-CH₃ | 135 - 145 |

| Aromatic C (quaternary) | 130 - 140 |

| CH₃ | 20 - 25 |

Note: This table represents expected values based on typical ranges and substituent effects. Actual values may differ.

¹⁹F NMR spectroscopy is a highly sensitive technique that provides direct information about the fluorine atom in a molecule. Since ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it is an excellent nucleus for NMR studies.

For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons. The magnitude of these coupling constants (JHF) can provide valuable information about the relative positions of the fluorine and hydrogen atoms on the aromatic ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

A detailed mass spectrum, including the molecular ion peak and fragmentation pattern for this compound, is not available. Mass spectrometry would confirm the molecular weight of the compound and provide insights into its structure through characteristic fragmentation pathways, such as the cleavage of the carbonyl group or the loss of bromine and fluorine atoms.

Electronic Absorption and Emission Spectroscopy

No UV-Vis absorption spectrum for this compound has been published. This analysis would reveal the wavelengths of maximum absorption (λmax), providing information about the electronic transitions within the molecule.

There is no available fluorescence emission spectrum for this compound. Fluorescence spectroscopy would determine the emission wavelengths and quantum yield. The Stokes shift, which is the difference between the absorption and emission maxima, could then be calculated to understand the energy loss between photon absorption and emission.

Without spectroscopic data, the specific photophysical properties and the energies of n→π* (non-bonding to anti-bonding pi orbital) and π→π* (bonding pi to anti-bonding pi orbital) electronic transitions for this compound remain undetermined.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Crystallographic data for this compound is not present in the searched databases. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

of this compound

As of the current date, a thorough search of publicly available scientific literature and crystallographic databases has revealed no specific studies detailing the crystal structure, molecular conformation, or Hirshfeld surface analysis of the chemical compound this compound.

Consequently, detailed information regarding its crystallographic parameters, such as its crystal system, space group, and unit cell dimensions, is not available. Furthermore, an analysis of its molecular conformation, including key bond lengths, bond angles, and dihedral angles, has not been publicly reported. In the absence of crystallographic data, a Hirshfeld surface analysis, which is crucial for the investigation of intermolecular interactions, cannot be performed.

Therefore, the subsections on Crystal Structure Analysis and Molecular Conformation, and Hirshfeld Surface Analysis and Intermolecular Interactions cannot be populated with the specific, detailed research findings and data tables as requested. Further experimental research, specifically single-crystal X-ray diffraction analysis, would be required to determine these structural properties for this compound.

Computational and Theoretical Investigations of Molecular Properties

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.gov It is employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms, and to calculate various electronic properties.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

Functionals : Hybrid functionals, which mix a portion of exact exchange from Hartree-Fock theory with DFT exchange and correlation, are popular for their accuracy in describing molecular properties. wikipedia.org The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is one of the most common and well-validated hybrid functionals, known for providing reliable results for geometry optimization and electronic property calculations in organic molecules. wikipedia.orgquora.com Other functionals, such as the M06 suite, are also utilized, particularly for systems where dispersion forces are significant. nih.gov

Basis Sets : A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing heavy atoms like bromine and elements with high electronegativity like fluorine, it is important to use basis sets that can accurately describe electron distribution. Pople-style basis sets, such as 6-311++G(d,p), are frequently used. nih.govresearchgate.net This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (+) on heavy atoms and hydrogens (++) to handle anions and weak interactions, as well as polarization functions (d,p) to allow for non-spherical electron density distribution. gaussian.com For halogen-containing compounds, basis sets like DGDZVP have also been shown to provide excellent performance. nih.govresearchgate.net

Table 1: Commonly Used Functionals and Basis Sets in DFT Studies of Substituted Benzophenones

| Category | Examples | Description |

|---|---|---|

| Functionals | B3LYP | A popular hybrid functional balancing accuracy and computational cost. wikipedia.orgquora.com |

| M06-2X | A meta-hybrid GGA functional, good for thermochemistry and non-covalent interactions. nih.gov | |

| PBE0 | A parameter-free hybrid functional. | |

| Basis Sets | 6-311++G(d,p) | A triple-zeta Pople-style basis set with diffuse and polarization functions, suitable for detailed electronic structure analysis. nih.gov |

| DGDZVP | A double-zeta basis set that performs well for halogen-bonded systems. nih.govresearchgate.net |

The three-dimensional structure of benzophenone (B1666685) derivatives is not planar. The two phenyl rings are twisted out of the plane of the central carbonyl group due to steric hindrance. researchgate.net Conformational analysis of 2-Bromo-3'-fluoro-4'-methylbenzophenone involves determining the preferred orientation of the substituted phenyl rings.

DFT calculations are used to explore the potential energy surface of the molecule by systematically rotating the dihedral angles (torsion angles) that define the orientation of the rings relative to the C=O group. The lowest energy conformation corresponds to the most stable structure. The energy differences between various conformations and the transition states connecting them define the rotational barriers. rsc.orgbiomedres.us These barriers provide insight into the molecule's flexibility. For substituted benzhydrylformamides, which share structural similarities, DFT calculations at the M06-2X/6-311+G* level have been shown to reliably reproduce experimental rotational barriers. nih.gov The presence of substituents, such as the bromo, fluoro, and methyl groups in this compound, significantly influences both the stable conformation and the energy required for ring rotation. rsc.orgnih.gov

Table 2: Hypothetical Conformational Data for a Substituted Benzophenone

| Parameter | Description | Calculated Value |

|---|---|---|

| Dihedral Angle 1 (τ1) | Torsion angle of the 2-bromophenyl ring relative to the carbonyl group. | 30° - 40° |

| Dihedral Angle 2 (τ2) | Torsion angle of the 3-fluoro-4-methylphenyl ring relative to the carbonyl group. | 45° - 55° |

| Rotational Barrier 1 (ΔE_rot1) | Energy barrier for the rotation of the 2-bromophenyl ring. | ~5-10 kcal/mol |

| Rotational Barrier 2 (ΔE_rot2) | Energy barrier for the rotation of the 3-fluoro-4-methylphenyl ring. | ~2-5 kcal/mol |

Note: This table presents expected ranges based on general principles of substituted benzophenones; specific values require dedicated DFT calculations for the molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule, going beyond the simple Lewis structure by quantifying delocalization and hyperconjugative interactions.

Hyperconjugative Interactions and Charge Delocalization

NBO analysis of this compound would reveal the extent of electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. Significant hyperconjugative interactions would be expected between the lone pairs of the oxygen, fluorine, and bromine atoms and the antibonding orbitals of the adjacent carbon-carbon and carbon-oxygen bonds. These interactions contribute to the stabilization of the molecule and influence its electronic properties. The analysis would quantify the stabilization energies associated with these charge transfers, providing insight into the intramolecular electronic landscape.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption and emission spectra of molecules.

Simulation of UV-Vis Absorption and Fluorescence Spectra

A TD-DFT calculation for this compound would predict its UV-Vis absorption spectrum, including the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. These theoretical predictions could then be compared with experimental data to validate the computational methodology. The analysis would identify the nature of the electronic transitions, such as n → π* and π → π* transitions, which are characteristic of benzophenone derivatives. Furthermore, TD-DFT can be employed to simulate the fluorescence spectrum, providing insights into the molecule's photophysical properties and its potential applications in materials science and photochemistry.

Elucidation of Electronic Transitions and Oscillator Strengths

The electronic transitions of a molecule, which involve the movement of electrons from one energy level to another, are fundamental to understanding its interaction with light. These transitions can be predicted using computational methods like TD-DFT. The calculations would typically yield the excitation energies, corresponding wavelengths (λ), and the oscillator strengths (f) for the most significant electronic transitions. The oscillator strength is a dimensionless quantity that indicates the probability of a particular transition occurring.

A hypothetical data table for the electronic transitions of this compound, if available, would resemble the following:

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | Data not available | Data not available |

| S0 → S2 | Data not available | Data not available |

| S0 → S3 | Data not available | Data not available |

Without specific computational studies on this molecule, the nature of its electronic transitions, whether they are π→π* or n→π* in character, and their corresponding energies and intensities remain undetermined.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their applications in technologies such as optical switching, frequency conversion, and data storage. The NLO response of a molecule is governed by its hyperpolarizability. Computational methods are instrumental in predicting the NLO properties of new materials, often benchmarking them against known standards like urea.

Dipole Moment and Polarizability Calculations

A summary of these calculated properties for this compound would be presented in a table like this:

| Property | Calculated Value |

| Dipole Moment (μ) in Debye | Data not available |

| Mean Polarizability (α) in esu | Data not available |

First-Order Hyperpolarizability Assessment

The first-order hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation (SHG), a primary NLO phenomenon. Computational chemists can calculate the static and frequency-dependent first-order hyperpolarizability to assess the NLO activity of a compound. The magnitude of the total first-order hyperpolarizability (β_tot) is often compared to that of urea to evaluate its potential as an NLO material.

A hypothetical data table for the first-order hyperpolarizability of this compound would be structured as follows:

| Component | Value (esu) |

| β_x | Data not available |

| β_y | Data not available |

| β_z | Data not available |

| β_tot | Data not available |

The presence of electron-withdrawing (bromo, fluoro) and electron-donating (methyl) groups on the benzophenone framework suggests that this compound could possess interesting electronic and NLO properties. However, without dedicated computational or experimental research, any discussion of its specific molecular characteristics remains speculative. Further investigation is required to populate the data tables and provide a detailed, scientifically accurate account of this particular compound.

Reactivity Profiles and Transformational Chemistry

Carbonyl Group Reactivity

The ketone functional group is the most prominent center of reactivity in the molecule, susceptible to both reduction and oxidation under appropriate conditions.

The carbonyl group of benzophenones is readily reduced. A classic transformation is the photoreduction to a secondary alcohol (a benzhydrol) or, more commonly, a 1,2-diol (a benzopinacol) through a bimolecular process. When a solution of a benzophenone (B1666685) is exposed to ultraviolet light in the presence of a hydrogen-donating solvent, such as isopropyl alcohol, it undergoes excitation to a triplet state. This excited state then abstracts a hydrogen atom from the solvent to form a ketyl radical. Two of these ketyl radicals can then dimerize to form the corresponding pinacol.

The general mechanism for the photoreduction of benzophenones is as follows:

Photoexcitation: The benzophenone molecule absorbs a photon (hν) and is promoted from the ground state (S₀) to an excited singlet state (S₁), which then undergoes intersystem crossing (ISC) to a more stable triplet state (T₁).

Hydrogen Abstraction: The triplet state benzophenone abstracts a hydrogen atom from a hydrogen donor (R-H), typically the solvent, to form a benzhydrol radical (ketyl radical) and a solvent-derived radical.

Dimerization: Two ketyl radicals couple to form a stable benzopinacol (B1666686) molecule.

For 2-Bromo-3'-fluoro-4'-methylbenzophenone, this reaction would yield 1,2-bis(2-bromophenyl)-1,2-bis(3-fluoro-4-methylphenyl)ethane-1,2-diol. The substituents on the aromatic rings can influence the kinetics of this reaction by altering the stability of the intermediate ketyl radicals.

| Reaction Type | Reagents & Conditions | Product Type | General Observations |

|---|---|---|---|

| Photoreductive Dimerization | Substituted Benzophenone, Isopropyl alcohol (solvent/H-donor), UV light (e.g., sunlight or mercury vapor lamp), trace acetic acid (catalyst) | Substituted Benzopinacol | Proceeds via a free radical mechanism. Quantum yield can be affected by the nature and position of ring substituents. |

| Reduction to Alcohol | Substituted Benzophenone, NaBH₄ or LiAlH₄, ethereal or alcoholic solvent | Substituted Benzhydrol | A standard chemical reduction of the carbonyl group. |

While ketones are generally resistant to oxidation compared to aldehydes, they can be oxidized under forcing conditions, often leading to cleavage of carbon-carbon bonds adjacent to the carbonyl group. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can cleave the ketone, resulting in the formation of two carboxylic acids. libretexts.org For an unsymmetrical ketone like this compound, this would result in a mixture of benzoic acid derivatives.

A more controlled oxidation is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid (like m-CPBA) or hydrogen peroxide. wikipedia.orgorganic-chemistry.org The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent alpha-carbons. The regioselectivity of this migration depends on the relative migratory aptitude of the two aryl groups. Generally, the group that is more electron-rich and better able to stabilize a positive charge will migrate preferentially. In this compound, the 3-fluoro-4-methylphenyl group is likely to have a higher migratory aptitude than the 2-bromophenyl group, leading to the formation of 3-fluoro-4-methylphenyl 2-bromobenzoate.

| Reaction Type | Oxidizing Agent | Potential Products | Notes |

|---|---|---|---|

| Baeyer-Villiger Oxidation | Peroxyacids (e.g., m-CPBA) | 3-Fluoro-4-methylphenyl 2-bromobenzoate | Regioselectivity is determined by the migratory aptitude of the aryl groups. organic-chemistry.org |

| Strong Oxidation | KMnO₄, H₂CrO₄ | Mixture of 2-Bromobenzoic acid and 3-Fluoro-4-methylbenzoic acid | Involves cleavage of the C-C bond adjacent to the carbonyl group. libretexts.org |

Halogen-Directed Reactivity

The presence of a bromine atom on one of the aromatic rings provides a handle for several important chemical transformations, including nucleophilic substitution and radical reactions.

The carbon-bromine bond in aryl bromides can undergo homolytic cleavage to participate in radical reactions. Halogen Atom Transfer (XAT) is a process where a radical species abstracts a halogen atom from an organic halide, generating a new carbon-centered radical. researchgate.netmanchester.ac.uk This is a key initiation step in many modern cross-coupling methodologies. The 2-bromophenyl moiety of the title compound could be activated by a suitable radical initiator (e.g., generated photochemically or from an amine), leading to the formation of a (benzoyl)(3'-fluoro-4'-methylphenyl)phenyl radical. researchgate.net This aryl radical intermediate can then be trapped by various reagents to form new C-C or C-heteroatom bonds. These reactions are often mediated by transition metals or photoredox catalysts. rsc.org

Aromatic Ring Functionalization and Derivatization

Further modification of the aromatic rings can be achieved through reactions such as electrophilic aromatic substitution, although the existing substituents heavily influence the reactivity and regioselectivity.

The benzoyl group is a moderate deactivating group and a meta-director for electrophilic aromatic substitution (EAS). libretexts.org

On the 2-bromophenyl ring: The bromine atom is a deactivating but ortho-, para-director. The powerful meta-directing effect of the carbonyl group and the ortho-, para-directing effect of the bromine are in opposition. The position para to the bromine is blocked by the carbonyl group. Therefore, electrophilic attack would be sterically hindered and electronically disfavored.

On the 3-fluoro-4-methylphenyl ring: The fluorine atom is deactivating but ortho-, para-directing, while the methyl group is activating and ortho-, para-directing. The carbonyl group is meta-directing with respect to this ring. The positions ortho to the methyl group are C-3' (substituted with fluorine) and C-5'. The position ortho to the fluorine is C-2'. The position meta to the carbonyl is C-5'. Therefore, electrophilic substitution would most likely be directed to the C-5' position, which is ortho to the activating methyl group and meta to the deactivating carbonyl and fluorine groups.

Another powerful strategy for functionalization is Directed ortho-Metalation (DoM). This involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base (like n-butyllithium), creating a lithiated intermediate that can be quenched with an electrophile. nih.govwikipedia.org While the carbonyl group itself is not a classic DMG, it can influence the regioselectivity of lithiation on the aromatic rings, although complex reaction pathways and mixtures could result.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. In this compound, two distinct aromatic rings are present, each with its own set of directing groups that influence the position of substitution.

Ring A: The 2-Bromophenyl Ring

This ring is substituted with a bromine atom and a benzoyl group. Both of these substituents are deactivating, meaning they decrease the rate of electrophilic aromatic substitution compared to unsubstituted benzene (B151609). Their directing effects are as follows:

Bromo Group (-Br): The bromine atom is an ortho-, para-directing group. Although it deactivates the ring through its electron-withdrawing inductive effect, its lone pairs can participate in resonance, directing incoming electrophiles to the positions ortho and para to itself.

Benzoyl Group (-COAr): The benzoyl group is a meta-directing group. Its carbonyl moiety is strongly electron-withdrawing, deactivating the ring and directing incoming electrophiles to the meta position.

The combined effect of these two groups on Ring A makes it significantly deactivated towards electrophilic substitution. The directing effects are also in conflict. The bromo group directs to the positions ortho and para to it (C4 and C6), while the benzoyl group directs to the positions meta to its point of attachment (C3 and C5). Predicting the major product in a competitive scenario can be complex and may result in a mixture of products.

Ring B: The 3'-Fluoro-4'-methylphenyl Ring

This ring contains a fluorine atom and a methyl group, which have the following directing effects:

Fluoro Group (-F): Similar to bromine, fluorine is a deactivating ortho-, para-director. It is the most electronegative halogen, exerting a strong deactivating inductive effect, but its lone pairs direct electrophiles to the ortho and para positions.

Methyl Group (-CH₃): The methyl group is an activating ortho-, para-directing group. It donates electron density to the ring through an inductive effect and hyperconjugation, making the ring more susceptible to electrophilic attack at the ortho and para positions.

In Ring B, the activating methyl group and the deactivating fluoro group present a more complex scenario. The powerful activating effect of the methyl group generally dominates over the deactivating effect of the fluorine. Therefore, Ring B is expected to be more reactive towards electrophilic aromatic substitution than Ring A. The ortho-, para-directing influences of both the fluoro and methyl groups will determine the position of substitution. The positions ortho and para to the activating methyl group are C2' and C6'. The position ortho to the fluoro group is C2'. Thus, the C2' position is strongly activated, and the C6' position is also activated.

| Ring | Substituent | Electronic Effect | Directing Effect |

| A | -Br | Deactivating | Ortho, Para |

| -COAr | Deactivating | Meta | |

| B | -F | Deactivating | Ortho, Para |

| -CH₃ | Activating | Ortho, Para |

This table summarizes the directing effects of the substituents on the aromatic rings of this compound.

Further Modification of Alkyl Substituents (e.g., Bromomethylation)

The methyl group attached to the 3'-fluoro-4'-methylphenyl ring is susceptible to modification, most notably through free-radical halogenation. A common and synthetically useful transformation is bromomethylation, which converts the methyl group (-CH₃) into a bromomethyl group (-CH₂Br).

This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light or heat. The reaction proceeds via a free-radical chain mechanism. The benzylic position of the methyl group is particularly susceptible to radical formation due to the resonance stabilization of the resulting benzylic radical by the aromatic ring.

The introduction of a bromine atom in the methyl group transforms it into a versatile synthetic handle. The resulting 2-Bromo-3'-fluoro-4'-(bromomethyl)benzophenone can readily undergo nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.

| Reagent | Conditions | Product |

| N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), Heat/Light | Free-radical substitution | 2-Bromo-3'-fluoro-4'-(bromomethyl)benzophenone |

This table outlines the typical conditions for the bromomethylation of the methyl substituent.

Formation of Key Intermediates for Complex Molecule Synthesis

Benzophenone derivatives are valuable intermediates in the synthesis of a wide range of complex organic molecules, particularly in the pharmaceutical industry. Their rigid diaryl ketone scaffold serves as a core structure for building larger, more complex architectures.

While specific, documented syntheses using this compound as a starting material are not widely reported in publicly available literature, its structure suggests its potential as a key intermediate in the synthesis of bioactive molecules, such as selective estrogen receptor modulators (SERMs). SERMs, like tamoxifen (B1202) and its analogues, often feature a triarylethylene core.

The synthesis of such molecules can be envisioned starting from a substituted benzophenone like this compound. For instance, a McMurry coupling reaction between the benzophenone and a suitable ketone could lead to the formation of a tetrasubstituted alkene, a core structure in many SERMs. The bromo and fluoro substituents on the aromatic rings can be used to modulate the electronic properties and biological activity of the final molecule or serve as handles for further functionalization through cross-coupling reactions.

The bromomethyl derivative, formed as described in section 5.3.2, is also a key intermediate. The bromomethyl group can be used to introduce side chains containing amine or ether functionalities, which are common features in many pharmacologically active compounds. This functionalization allows for the exploration of structure-activity relationships in drug discovery programs.

| Precursor | Potential Transformation | Resulting Intermediate | Potential Application |

| This compound | McMurry Coupling | Triarylethylene derivative | Synthesis of SERM analogues |

| 2-Bromo-3'-fluoro-4'-(bromomethyl)benzophenone | Nucleophilic Substitution | Functionalized benzophenone | Introduction of pharmacophores |

This table illustrates the potential of this compound and its derivatives as intermediates in the synthesis of complex molecules.

Advanced Applications in Chemical Research and Development

Role as Versatile Intermediates in Organic Synthesis

The structural complexity and varied reactivity of its functional groups make 2-Bromo-3'-fluoro-4'-methylbenzophenone a key intermediate in the synthesis of more complex molecules and materials.

Building Blocks for Complex Molecular Architectures

As a halogenated benzophenone (B1666685) derivative, this compound serves as a foundational building block for constructing intricate molecular structures. The presence of the bromine atom is particularly significant, as it provides a reactive handle for various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are instrumental in forming new carbon-carbon bonds. wikipedia.orglibretexts.orgtcichemicals.com In a typical Suzuki-Miyaura reaction, the aryl bromide (in this case, the 2-bromo position of the benzophenone) is coupled with an organoboron compound, enabling the introduction of a wide array of substituents and the extension of the molecular framework. organic-chemistry.orgnih.gov

This capability is crucial in the synthesis of pharmaceuticals and other biologically active compounds where precise molecular architectures are required. pyglifesciences.comshreemlifesciences.comillinois.edu The fluoro and methyl groups on the second aromatic ring also influence the electronic properties and steric hindrance of the molecule, which can be exploited to fine-tune the reactivity and final properties of the target complex molecules.

The synthesis of such a trifunctionalized benzophenone can be envisioned through established organic chemistry reactions. A common method is the Friedel-Crafts acylation, where a substituted benzoyl chloride (like 2-bromobenzoyl chloride) reacts with a substituted aromatic ring (such as 3-fluoro-4-methyltoluene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.comyoutube.com Another synthetic route could involve a Grignard reaction, where a Grignard reagent prepared from a brominated aromatic ring reacts with a substituted benzaldehyde (B42025), followed by oxidation of the resulting secondary alcohol to the ketone. niper.gov.inadichemistry.commiracosta.edulibretexts.org

Table 1: Potential Synthetic Routes to this compound

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Conditions |

| Friedel-Crafts Acylation | 2-Bromobenzoyl chloride | 3-Fluoro-4-methyltoluene | AlCl₃ |

| Grignard Reaction followed by Oxidation | 2-Bromophenylmagnesium bromide | 3-Fluoro-4-methylbenzaldehyde | 1. Diethyl ether (anhydrous) 2. Oxidizing agent (e.g., PCC, PDC) |

Precursors for Advanced Organic Materials (e.g., Liquid Crystals, Organic Semiconductors)

The benzophenone core, particularly when functionalized with halogens, is a recognized structural motif in the design of advanced organic materials. nih.govnih.gov Halogenated organic compounds are known to be valuable precursors for organic semiconductors due to the influence of halogens on the material's electronic properties and molecular packing. researchgate.net The introduction of fluorine, in particular, can lower the energy levels of the molecular orbitals, which is a key consideration in designing n-type organic semiconductors. researchgate.net

While direct studies on this compound in this context are not widely reported, the general principles of materials science suggest its potential. The synthesis of liquid crystals often involves molecules with a rigid core and flexible side chains. Benzophenone derivatives can serve as part of this rigid core. sethanandramjaipuriacollege.incolorado.edu The presence of halogens can also induce specific intermolecular interactions, such as halogen bonding, which can play a role in the self-assembly and mesophase behavior of liquid crystals. rsc.orgwhiterose.ac.ukwhiterose.ac.uk

Table 2: Potential Applications in Advanced Materials

| Material Type | Rationale for Use of this compound |

| Organic Semiconductors | The benzophenone core and halogen substituents can be used to tune electronic properties for applications in organic electronics. nih.govnih.govresearchgate.netgoogle.com |

| Liquid Crystals | The rigid benzophenone structure can act as a core mesogen, with potential for halogen bonding to influence phase behavior. sethanandramjaipuriacollege.incolorado.edursc.orgwhiterose.ac.ukwhiterose.ac.uk |

Contributions to Methodological Advancements in Organic Synthesis

Beyond its role as a structural component, the benzophenone moiety itself has inherent photochemical properties that are leveraged in synthetic methodologies.

Photoinitiators and Photosensitizers in Polymerization and Radical Chemistry

Benzophenone and its derivatives are well-established as efficient Type II photoinitiators. wikipedia.org Upon absorption of UV light, the benzophenone molecule is excited to a singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet state. whiterose.ac.uk This triplet state can then abstract a hydrogen atom from a suitable donor molecule (a co-initiator, often an amine or an alcohol) to generate a ketyl radical and a substrate-derived radical. pyglifesciences.comwhiterose.ac.uk These newly formed radicals can then initiate a polymerization reaction.

The efficiency of benzophenone derivatives as photoinitiators can be tuned by the substituents on the aromatic rings. While specific studies on this compound as a photoinitiator are not prevalent, the fundamental photochemical mechanism of the benzophenone core suggests it would possess similar activity. The halogen and methyl substituents would likely influence the absorption spectrum and the quantum yield of the photoreaction.

Development of Chemical Biology Tools

The photochemical reactivity of the benzophenone group has also been harnessed to create powerful tools for studying biological systems.

Photoaffinity Labeling Reagents (e.g., Benzophenone as photo-crosslinking moiety)

Photoaffinity labeling is a technique used to identify and study the interactions of ligands with their biological targets, such as proteins. libretexts.org A photoaffinity probe is a molecule that contains a ligand for the target of interest and a photoreactive group. The benzophenone moiety is a widely used photoreactive group for this purpose due to its ability to form a covalent bond with the target protein upon UV irradiation. libretexts.org

The mechanism of photo-crosslinking involves the photo-excited triplet state of the benzophenone abstracting a hydrogen atom from a nearby amino acid residue of the target protein, leading to the formation of a covalent bond. nih.gov This allows for the permanent labeling of the target, which can then be isolated and identified. The chemical inertness of benzophenones in the dark and their stability in biological systems make them ideal for such applications. Although not specifically documented for this compound, its core structure is amenable to being incorporated into photoaffinity probes.

Ligand Design for Receptor Studies

The benzophenone framework is a well-established scaffold in medicinal chemistry, valued for its rigid, three-dimensional structure that can effectively present substituents for interaction with biological targets. mq.edu.au The specific substitution pattern of this compound makes it a particularly promising candidate for use as a synthon in the design of targeted ligands for various receptors.

The design of effective ligands hinges on achieving high affinity and selectivity for a specific receptor. The substituents on the two phenyl rings of this compound can contribute to these properties in distinct ways. The fluorine atom is a key feature; its high electronegativity and small size allow it to form potent hydrogen bonds and halogen bonds with amino acid residues in a receptor's binding pocket, potentially increasing binding specificity and affinity. mq.edu.au Furthermore, the introduction of fluorine can alter the metabolic stability and pharmacokinetic profile of a potential drug candidate.

The bromine atom, another halogen, can also participate in halogen bonding and increases the molecule's lipophilicity. This can enhance binding in hydrophobic pockets of a receptor and influence the molecule's ability to cross cellular membranes. The methyl group provides steric bulk, which can be crucial for orienting the ligand correctly within the binding site and can establish favorable hydrophobic interactions. The strategic placement of these groups on the benzophenone core creates a molecule with multifaceted potential for engaging in specific and strong interactions with a target receptor, making it a valuable starting point for the synthesis of novel therapeutic agents.

Table 1: Potential Contributions of Substituents in this compound to Ligand-Receptor Interactions

| Substituent | Position | Potential Role in Ligand Design | Type of Interaction |

| Fluorine | 3' | Enhances binding affinity and selectivity; improves metabolic stability. | Hydrogen Bonding, Halogen Bonding |

| Bromine | 2 | Increases lipophilicity; participates in specific binding interactions. | Halogen Bonding, Hydrophobic Interactions |

| Methyl | 4' | Provides steric bulk for orientation; engages in hydrophobic binding. | van der Waals Forces, Hydrophobic Interactions |

| Benzophenone Core | - | Provides a rigid scaffold for presenting substituents in a defined 3D space. | π-π Stacking, Shape Complementarity |

Exploration in Enzyme-Catalyzed Reactions

In the realm of biocatalysis, small molecules can serve various roles, including as substrates, inhibitors, or even as mediators of catalytic activity. The chemical structure of this compound suggests its potential utility in the exploration of enzyme-catalyzed reactions.

One established application for the parent benzophenone structure is as a photosensitizer. mdpi.com Upon exposure to UV light, benzophenone can be excited to a triplet state, enabling it to participate in or catalyze reactions such as hydrogen atom abstraction. This property could be harnessed in chemoenzymatic systems where light-induced radical formation is used to initiate a desired enzymatic cascade or to study enzyme mechanisms.

Furthermore, the presence of fluorine can profoundly influence how a molecule interacts with an enzyme. Research has shown that enzymes can exhibit remarkable selectivity for fluorinated substrates over their non-fluorinated counterparts. nih.gov This selectivity often arises not just from binding recognition but from the electronic effects of fluorine on the substrate, which can accelerate the catalytic step. nih.gov Therefore, incorporating this compound into larger molecules could yield novel substrates designed to probe or exploit the specificity of certain enzymes. Such fluorinated substrates are invaluable tools for studying enzyme mechanisms and for developing highly selective enzymatic processes for chemical synthesis. The compound could also serve as a foundational structure for designing specific enzyme inhibitors, where the unique combination of substituents allows for tailored interactions with an enzyme's active site. mq.edu.au

Table 2: Potential Roles of this compound in Enzymatic Reactions

| Potential Role | Underlying Principle | Relevant Structural Feature(s) |

| Photosensitizer | Excitation to a triplet state by UV light allows initiation of radical reactions. mdpi.com | Benzophenone Core |

| Enzyme Substrate | Fluorine substitution can dramatically increase an enzyme's catalytic efficiency and specificity for the substrate. nih.gov | 3'-Fluoro group |

| Enzyme Inhibitor | The scaffold and its functional groups can be tailored to bind tightly and specifically to an enzyme's active site. mq.edu.au | Entire Molecule |

Future Research Directions and Emerging Opportunities for 2 Bromo 3 Fluoro 4 Methylbenzophenone

The unique structural characteristics of 2-Bromo-3'-fluoro-4'-methylbenzophenone, a halogenated aromatic ketone, position it as a compound of significant interest for future scientific exploration. The presence of bromine, fluorine, and methyl groups on its distinct phenyl rings offers a versatile platform for further functionalization and application. The following sections outline promising avenues for future research and development centered on this molecule.

Q & A

What are the optimal synthetic routes for 2-Bromo-3'-fluoro-4'-methylbenzophenone, and how do reaction conditions influence regioselectivity?

Answer:

The synthesis typically involves bromination and Friedel-Crafts acylation. For regioselective bromination, controlled use of brominating agents (e.g., N-bromosuccinimide or Br₂ with FeCl₃) under inert atmospheres ensures substitution at the 2-position . Subsequent Friedel-Crafts acylation with 3'-fluoro-4'-methylbenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) at low temperatures (−10°C to 0°C) minimizes side reactions. Solvent choice (e.g., dichloromethane vs. nitrobenzene) significantly impacts yields due to polarity effects on intermediate stabilization .

How can NMR spectroscopy resolve structural ambiguities in halogenated benzophenones like this compound?

Answer:

¹H NMR distinguishes aromatic protons via coupling patterns: the 3'-F substituent deshields adjacent protons, producing distinct doublets (J ≈ 8–10 Hz). ¹³C NMR identifies carbonyl (C=O) at ~195 ppm, while ¹⁹F NMR detects the 3'-F signal at δ −110 to −115 ppm. 2D techniques (HSQC, HMBC) map through-space couplings to confirm substitution patterns and rule out regioisomers .

What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Suzuki-Miyaura couplings. Key parameters include halogen bond dissociation energy (BDE) and Fukui indices to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) evaluates interactions with catalytic Pd complexes, optimizing ligand design for higher yields .

How does steric hindrance from the 4'-methyl group influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

Answer:

The 4'-methyl group introduces steric bulk, reducing accessibility to the para position. Kinetic studies (Hammett plots) show decreased SNAr rates at the 4'-position compared to unsubstituted analogs. Computational models (MOE) reveal increased activation energy (ΔG‡) by ~5 kcal/mol due to hindered approach of nucleophiles like methoxide .

What strategies mitigate data contradictions in quantifying this compound via HPLC?

Answer:

Contradictions arise from co-elution with byproducts (e.g., dehalogenated derivatives). Mitigation strategies:

- Column optimization: Use C18 columns with 3 µm particles and 15% acetonitrile in mobile phase for baseline separation.

- Detector selection: Diode array detectors (DAD) at λ = 254 nm differentiate via UV-Vis spectra.

- Standard addition: Spiking with authentic samples validates retention times .

What role does this compound play in photodynamic therapy (PDT) research?

Answer:

The bromine and fluorine substituents enhance intersystem crossing, making it a photosensitizer precursor. In vitro studies (HeLa cells) show ROS generation under UV-A (365 nm) with IC₅₀ values <10 µM. Time-resolved fluorescence spectroscopy quantifies singlet oxygen (¹O₂) quantum yields (ΦΔ ≈ 0.4–0.6) .

How do solvent polarity and temperature affect crystallization purity of this compound?

Answer:

High-polarity solvents (ethanol/water mixtures) at 4°C yield monoclinic crystals (PXRD-validated) with >99% purity. Cooling rates <1°C/min reduce inclusion of mother liquor. DSC analysis shows a sharp melting endotherm (Tm = 125–127°C), indicating high crystallinity .

What green chemistry approaches improve the sustainability of synthesizing this compound?

Answer:

- Catalyst recycling: Immobilized ionic liquids (e.g., [BMIM]Cl on silica) recover Pd catalysts with ≤5% leaching.

- Solvent substitution: Switch from DMF to cyclopentyl methyl ether (CPME), reducing E-factor by 40%.

- Microwave-assisted synthesis: Reduces reaction time from 12h to 2h with 85% yield .

How does the electron-withdrawing fluorine substituent influence electrochemical behavior?

Answer:

Cyclic voltammetry (CH Instruments) in acetonitrile shows a quasi-reversible reduction peak at −1.2 V (vs. Ag/AgCl), attributed to the 3'-F group stabilizing the radical anion. DFT-calculated LUMO energies (−1.8 eV) correlate with enhanced electron affinity, critical for charge-transfer applications .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

- Heat dissipation: Exothermic bromination requires jacketed reactors with precise temperature control (±2°C).

- Purification: Centrifugal partition chromatography (CPC) replaces column chromatography for gram-scale isolation.

- Regulatory compliance: ICH Q3A guidelines mandate impurity profiling (HPLC-MS) to ensure <0.1% genotoxic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.